1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid
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Overview
Description
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid is a useful research compound. Its molecular formula is C6H10N2O3S and its molecular weight is 190.22. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide compounds, including 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid, play a significant role in various therapeutic areas due to their bacteriostatic antibiotic properties. They have been pivotal in treating bacterial infections since their introduction, predating even penicillin. These compounds are found in several clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility extends beyond antibacterial applications, encompassing roles as antiviral agents (notably HIV protease inhibitors), anticancer agents, and Alzheimer’s disease medications. This breadth of application underscores the sulfonamides' importance in drug development and their potential in treating a wide range of conditions (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation
The environmental persistence and degradation of polyfluoroalkyl chemicals, closely related to sulfonic acid derivatives, have significant environmental impacts. These chemicals degrade into perfluoroalkyl carboxylic and sulfonic acids, which are highly persistent and have been subject to regulations due to their toxic profiles. Understanding the biodegradability of these compounds is essential for evaluating their environmental fate and effects, highlighting the need for continued research and monitoring (Liu & Avendaño, 2013).
Analytical Techniques in Pharmaceutical Applications
In the pharmaceutical industry, sulfonamide compounds, including sulfonic acids, are crucial for the development of new active pharmaceutical ingredients (APIs). Analytical methodologies have evolved to detect potential genotoxic impurities, reflecting on the challenges of establishing robust, sensitive methods for trace determination. These advancements are pivotal for ensuring the safety and efficacy of pharmaceuticals, underscoring the critical role of sulfonamide compounds in drug development and quality control (Elder, Teasdale, & Lipczynski, 2008).
Safety and Hazards
The compound is classified as an irritant . It has the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H410 - Very toxic to aquatic life with long-lasting effects . The compound is also classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid . .
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c1-4-6(12(9,10)11)5(2)8(3)7-4/h1-3H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFWLBZGQWMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.